molecular formula C10H9ClN2O B13098269 3-Chloro-6,7-dimethylcinnolin-4-ol

3-Chloro-6,7-dimethylcinnolin-4-ol

Cat. No.: B13098269
M. Wt: 208.64 g/mol
InChI Key: BLUXEVDLZQDMLU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Chloro-6,7-dimethylcinnolin-4-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-chloro-6,7-dimethylquinoline-4-one with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-6,7-dimethylcinnolin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-6,7-dimethylcinnolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-6,7-dimethylcinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

3-Chloro-6,7-dimethylcinnolin-4-ol can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

3-chloro-6,7-dimethyl-1H-cinnolin-4-one

InChI

InChI=1S/C10H9ClN2O/c1-5-3-7-8(4-6(5)2)12-13-10(11)9(7)14/h3-4H,1-2H3,(H,12,14)

InChI Key

BLUXEVDLZQDMLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NN=C(C2=O)Cl

Origin of Product

United States

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